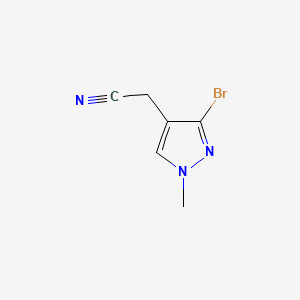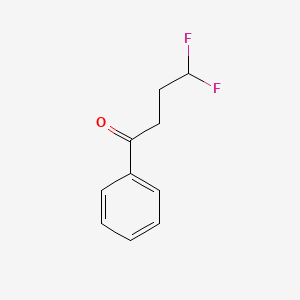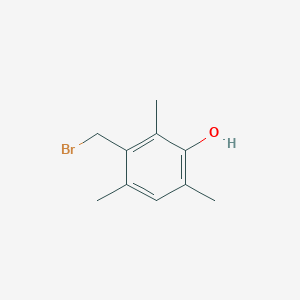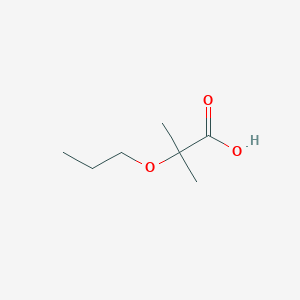
3-Amino-2-pentanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopentan-2-one hydrochloride is an organic compound with the molecular formula C5H12ClNO It is a derivative of 3-aminopentan-2-one, where the amine group is protonated and paired with a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminopentan-2-one hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 3-aminopentan-2-one in the presence of a palladium catalyst (Pd/C) under a hydrogen atmosphere . The reaction conditions typically include a temperature range of 25-30°C and a pressure of 1-2 atm. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 3-aminopentan-2-one hydrochloride may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity reagents and stringent quality control measures is essential to obtain a product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Aminopentan-2-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxopentan-2-one or pentanoic acid.
Reduction: Formation of 3-aminopentan-2-ol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-Aminopentan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-aminopentan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
1-Aminopentan-2-one hydrochloride: Similar in structure but differs in the position of the amine group.
3-Aminopentane: Lacks the ketone group and is primarily used for producing soluble imides and imines.
Uniqueness
3-Aminopentan-2-one hydrochloride is unique due to its combination of an amine and ketone group, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
40874-33-7 |
|---|---|
Molecular Formula |
C5H12ClNO |
Molecular Weight |
137.61 g/mol |
IUPAC Name |
3-aminopentan-2-one;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-3-5(6)4(2)7;/h5H,3,6H2,1-2H3;1H |
InChI Key |
ZMKDFVJAFLCCQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B13463293.png)

![(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid](/img/structure/B13463303.png)

![Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride](/img/structure/B13463322.png)
![6-Azido-1-oxaspiro[3.3]heptane](/img/structure/B13463323.png)


![(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis](/img/structure/B13463344.png)
![3-[(Tert-butoxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13463350.png)

![[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate](/img/structure/B13463373.png)
![7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B13463376.png)
